molecular formula C13H18N2O3S B10945323 4-({[(3-Methoxypropyl)carbamothioyl]amino}methyl)benzoic acid

4-({[(3-Methoxypropyl)carbamothioyl]amino}methyl)benzoic acid

Cat. No.: B10945323
M. Wt: 282.36 g/mol
InChI Key: PRZZHCMVJCUXGK-UHFFFAOYSA-N
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Description

4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a methoxypropylamino group and a carbothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypropylamino Intermediate: This step involves the reaction of 3-methoxypropylamine with a suitable electrophile to form the methoxypropylamino intermediate.

    Introduction of the Carbothioyl Group: The intermediate is then reacted with a carbothioylating agent to introduce the carbothioyl group.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the intermediate with a benzoic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it may involve:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid
  • 4-[(3-Morpholinopropyl)amino]carbothioylamino benzoate

Uniqueness

4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

4-[(3-methoxypropylcarbamothioylamino)methyl]benzoic acid

InChI

InChI=1S/C13H18N2O3S/c1-18-8-2-7-14-13(19)15-9-10-3-5-11(6-4-10)12(16)17/h3-6H,2,7-9H2,1H3,(H,16,17)(H2,14,15,19)

InChI Key

PRZZHCMVJCUXGK-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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